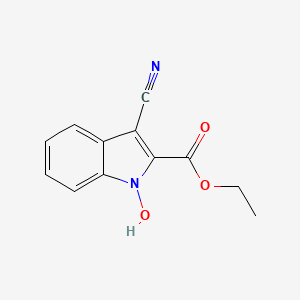

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate

CAS No.: 37914-48-0

Cat. No.: VC17288616

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37914-48-0 |

|---|---|

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | ethyl 3-cyano-1-hydroxyindole-2-carboxylate |

| Standard InChI | InChI=1S/C12H10N2O3/c1-2-17-12(15)11-9(7-13)8-5-3-4-6-10(8)14(11)16/h3-6,16H,2H2,1H3 |

| Standard InChI Key | FQEGTISMQIGOBP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N1O)C#N |

Introduction

Structural and Physicochemical Properties

Chemical Identity and Nomenclature

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate belongs to the indole class of heterocyclic compounds, distinguished by its trifunctional substituents. Its IUPAC name derives from the indole backbone substituted with a hydroxyl group at position 1, a cyano group at position 3, and an ethyl ester at position 2. The molecular formula C₁₂H₁₀N₂O₃ corresponds to a molecular weight of 230.22 g/mol .

Physical and Thermodynamic Characteristics

Key physicochemical properties are summarized in Table 1. The compound exhibits a density of 1.3 g/cm³ and a boiling point of 493.8°C at atmospheric pressure, as determined by experimental measurements . Its solubility profile favors polar aprotic solvents, while instability under strongly acidic or basic conditions limits its utility in certain reactions.

Table 1: Physicochemical Properties of Ethyl 3-Cyano-1-Hydroxy-Indole-2-Carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃ | |

| Molecular Weight | 230.22 g/mol | |

| Density | 1.3 g/cm³ | |

| Boiling Point | 493.8°C at 760 mmHg | |

| Flash Point | 252.4°C | |

| LogP (Partition Coefficient) | 1.93 |

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via the reaction of indole derivatives with cyanoacetic acid under controlled conditions. Propanoic anhydride is employed as a condensing agent, yielding the product at moderate temperatures (60–80°C) with efficiencies exceeding 70%. Alternative routes involve alkylation of precursor indoles, though regioselectivity challenges arise due to multiple reactive sites (O, C, N) .

Reactivity and Functionalization

Ethyl 3-cyano-1-hydroxy-indole-2-carboxylate participates in cycloadditions and rearrangements, leveraging the electron-withdrawing cyano and ester groups to stabilize reactive intermediates. For example, the hydroxyl group undergoes O-alkylation with functionalized halides, enabling the synthesis of pyrimidine derivatives . Table 2 outlines common reaction types and outcomes.

Table 2: Representative Reactions of Ethyl 3-Cyano-1-Hydroxy-Indole-2-Carboxylate

| Condition | Stability Outcome |

|---|---|

| Ambient Temperature | Stable for 6 months |

| Strong Acid (HCl, 1M) | Rapid decomposition |

| Strong Base (NaOH, 1M) | Partial hydrolysis |

Research Frontiers and Challenges

Heterocyclic Chemistry

Future work should explore the compound’s utility in synthesizing indole-fused heterocycles, such as pyrimidines or benzazepines, which have shown promise as antiplatelet agents . Modifying the ethyl ester or cyano group could enhance reactivity and bioactivity.

Medicinal Chemistry Optimization

Structure-activity relationship (SAR) studies are critical to improve the pharmacological profile. Introducing substituents at the 4- or 5-positions of the indole ring may increase target specificity while reducing off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume